N-(1-cyano-1-methylethyl)-2-{[(4-methoxy-3,5-dimethylphenyl)methyl](methyl)amino}-N-methylacetamide
Description
This compound features a tertiary acetamide backbone with a cyano-substituted methylethyl group and a 4-methoxy-3,5-dimethylphenylmethyl moiety. The cyano group enhances metabolic stability compared to halogenated analogs, while the dimethylphenyl and methoxy substituents may improve lipophilicity and target binding specificity.
Properties
IUPAC Name |
N-(2-cyanopropan-2-yl)-2-[(4-methoxy-3,5-dimethylphenyl)methyl-methylamino]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-13-8-15(9-14(2)17(13)23-7)10-20(5)11-16(22)21(6)18(3,4)12-19/h8-9H,10-11H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGWPPGLPXOVPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)CN(C)CC(=O)N(C)C(C)(C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-cyano-1-methylethyl)-2-{(4-methoxy-3,5-dimethylphenyl)methylamino}-N-methylacetamide is a complex organic compound with potential biological activities. Understanding its pharmacological properties and mechanisms of action is crucial for its application in medicinal chemistry and drug development.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes a cyano group, a methoxy group, and a dimethylphenyl moiety, which may contribute to its biological activity.
The biological activity of this compound primarily involves its interaction with various receptors and enzymes. Research indicates that compounds with similar structural features often act as inhibitors or modulators of key biological pathways:
- Monoamine Oxidase (MAO) Interaction : Compounds that resemble this structure may act as substrates for MAO, particularly MAO-B, which is implicated in neurotoxicity. Studies have shown that neurotoxic effects are often linked to the ability to be oxidized by MAO-B .
- G Protein-Coupled Receptors (GPCRs) : The compound may interact with GPCRs, influencing signaling pathways related to neurotransmission and other physiological responses .
Biological Activity Studies
Several studies have evaluated the biological activity of similar compounds, providing insights into the potential effects of N-(1-cyano-1-methylethyl)-2-{(4-methoxy-3,5-dimethylphenyl)methylamino}-N-methylacetamide.
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Neurotoxicity Assessment
In a study evaluating several analogs of neurotoxic compounds, it was found that those capable of being oxidized by MAO-B exhibited significant neurotoxic effects. The implications for N-(1-cyano-1-methylethyl)-2-{(4-methoxy-3,5-dimethylphenyl)methylamino}-N-methylacetamide suggest a potential risk for similar neurotoxic outcomes based on its structural characteristics .
Case Study 2: GPCR Interaction
Research into compounds with methoxy and dimethyl groups has demonstrated their ability to modulate GPCR activity, influencing pathways related to cognition and mood regulation. This suggests that N-(1-cyano-1-methylethyl)-2-{(4-methoxy-3,5-dimethylphenyl)methylamino}-N-methylacetamide could similarly impact these pathways, warranting further investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmaceutical Acetamide Derivatives
Key Compounds:
- N-[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxy-phenyl)-1-methylethyl]amino]ethyl]phenyl]-acetamide (Compound C) Structure: Contains a hydroxy-phenylacetamide core with a methoxyphenylethylamine side chain. Activity: Reported activity value of 1.2 (likely related to receptor binding affinity or potency) . Comparison: The target compound lacks hydroxyl groups but introduces a cyano group and dimethylphenyl substituents, which may enhance blood-brain barrier penetration and reduce polarity.
Herbicidal Chloroacetamides
Key Compounds:
- Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Structure: Chloroacetamide with methoxymethyl and diethylphenyl groups. Application: Widely used as a pre-emergent herbicide . Comparison: The target compound replaces chlorine with a cyano group, likely reducing environmental toxicity and shifting its application to pharmaceuticals. The dimethylphenyl group may confer greater steric hindrance, altering target specificity.
Key Compounds:
- {4-[5-Methoxy-2-(4-methoxy-3,5-dimethyl-2-pyridinyl)methylsulfinyl benzimidazole-1-sulfonyl] phenoxy}acetic acid methyl ester (3ai/3aj) Structure: Benzimidazole derivatives with methoxy-dimethylpyridinylmethyl and sulfonyl groups. Synthesis: 97% yield, indicating high efficiency . Comparison: While structurally distinct, the shared methoxy and dimethylphenyl motifs suggest similar synthetic challenges.
Research Findings and Implications
Substituent Effects on Bioactivity
- Cyano vs. Chloro: The cyano group in the target compound likely reduces electrophilicity compared to alachlor’s chloro group, minimizing nonspecific alkylation and toxicity .
- Dimethylphenyl vs. Diethylphenyl : Increased steric bulk in the target compound may enhance selectivity for hydrophobic binding pockets in biological targets, as seen in GPCR ligands like SR142801 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
